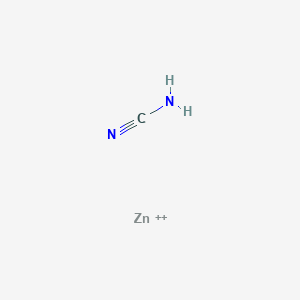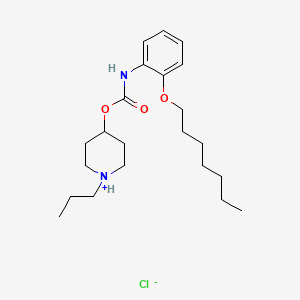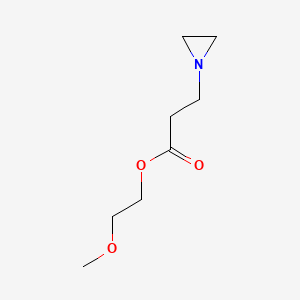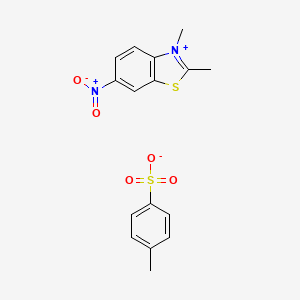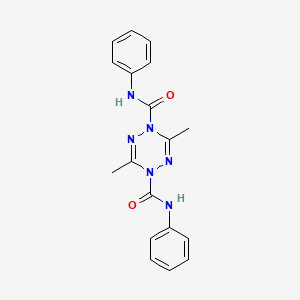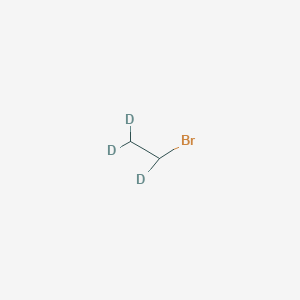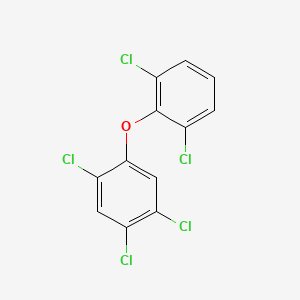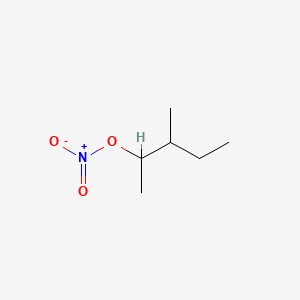
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate is a complex organic compound belonging to the isoalloxazine family Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) These compounds are characterized by their tricyclic structure, which consists of three interconnected rings of atoms
Métodos De Preparación
The synthesis of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoalloxazine core, followed by the introduction of the diethylaminoethyl, methoxy, and methyl groups. The final step involves the formation of the sulfate derivative. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include different redox states of the isoalloxazine core and substituted derivatives.
Aplicaciones Científicas De Investigación
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Plays a role in studying enzyme mechanisms, particularly those involving flavoproteins.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific redox properties.
Mecanismo De Acción
The mechanism of action of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate involves its redox-active isoalloxazine core. This core can undergo one- and two-electron transfer reactions, which are coupled with proton transfers. These reactions are crucial in various biochemical processes, including those involving flavoproteins. The compound’s molecular targets include enzymes that utilize flavin cofactors, and its pathways involve redox reactions that are essential for cellular metabolism.
Comparación Con Compuestos Similares
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate can be compared with other isoalloxazine derivatives, such as riboflavin and flavin mononucleotide (FMN). While all these compounds share the isoalloxazine core, the presence of the diethylaminoethyl, methoxy, and methyl groups in the compound provides unique redox properties and potential applications. Similar compounds include:
Riboflavin (Vitamin B2): A natural isoalloxazine derivative involved in various metabolic processes.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a cofactor in many enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative that plays a crucial role in redox reactions within the cell.
Propiedades
Número CAS |
101652-09-9 |
|---|---|
Fórmula molecular |
C18H25N5O7S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
10-[2-(diethylamino)ethyl]-8-methoxy-1-methylbenzo[g]pteridin-10-ium-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H23N5O3.H2O4S/c1-5-22(6-2)9-10-23-14-11-12(26-4)7-8-13(14)19-15-16(24)20-18(25)21(3)17(15)23;1-5(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3;(H2,1,2,3,4) |
Clave InChI |
LFPSINRZRRXYQS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC[N+]1=C2C(=NC3=C1C=C(C=C3)OC)C(=O)NC(=O)N2C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


